molecular formula C6H4BrCl B044181 1-Bromo-3-chlorobenzene CAS No. 108-37-2

1-Bromo-3-chlorobenzene

Cat. No. B044181
CAS RN: 108-37-2
M. Wt: 191.45 g/mol
InChI Key: JRGGUPZKKTVKOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-bromo-3-chlorobenzene involves strategic halogenation of benzene rings, utilizing specific reagents and conditions to achieve the desired substitution pattern. Although specific synthesis pathways for 1-bromo-3-chlorobenzene are not detailed in the provided literature, analogous compounds such as 1-bromo-2,3-dichlorobenzene have been synthesized through comprehensive experimental and theoretical calculations, highlighting the importance of solvent effects, structural characteristics, and electron-transfer properties within similar compounds (Arivazhagan et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-bromo-3-chlorobenzene and its analogs has been extensively studied, combining experimental (FT-IR, FT-Raman) and theoretical (HF, DFT) methods. These analyses provide insights into the vibrational frequencies, optimized structures, and the effects of di-substituted halogens on the benzene molecule. Studies on compounds like 1-bromo-4-chlorobenzene reveal the impact of substituents on the benzene ring and contribute to a deeper understanding of the molecular structure and its electronic properties (Udayakumar et al., 2011).

Chemical Reactions and Properties

Dissociative electron attachment (DEA) studies on 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene provide valuable insights into the chemical reactivity and properties of halogenated benzene derivatives. These studies, conducted across a range of temperatures, demonstrate the formation of fragment anions and the temperature effect on ion yields, illustrating the thermodynamics and kinetic behaviors of such compounds (Mahmoodi-Darian et al., 2010).

Physical Properties Analysis

The crystal structure analysis of related compounds, such as para-bromochlorobenzene, sheds light on the physical properties of 1-bromo-3-chlorobenzene. Crystallographic studies reveal details about molecular symmetry, unit cell dimensions, and the potential statistical symmetry within the crystal structure, which can infer the physical stability and material characteristics of halogenated benzenes (Klug, 1947).

Chemical Properties Analysis

Quantum chemical studies on compounds like 1-3-dibromo-5-chlorobenzene utilize DFT calculations to explore the molecular structure, vibrational frequencies, and nonlinear optical properties. These studies contribute to the understanding of the electronic density, molecular electrostatic potential, and reactivity sites, offering insights into the chemical properties of 1-bromo-3-chlorobenzene and its derivatives (Arivazhagan & Meenakshi, 2011).

Scientific Research Applications

Application 1: Bromine-Magnesium Exchange Reactions

  • Summary of the Application : 1-Bromo-3-chlorobenzene is used in bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C . This reaction is strongly accelerated by electron-withdrawing substituents .
  • Methods of Application : The bromine-magnesium exchange reaction involves the use of i-PrMgCl-LiCl in THF at 0°C . The presence of electron-withdrawing substituents can significantly accelerate this reaction .
  • Results or Outcomes : The bromine-magnesium exchange reaction is a fundamental process in organic synthesis, allowing for the introduction of magnesium into organic compounds. The outcomes of this reaction can vary depending on the specific substrates and conditions used .

Application 2: Cyanation of Aryl Halides

  • Summary of the Application : 1-Bromo-3-chlorobenzene acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4 [Fe (CN)6] as a cyanating source .
  • Methods of Application : The cyanation process involves the use of a new catalytic system with K4 [Fe (CN)6] as the cyanating source . 1-Bromo-3-chlorobenzene is used as a test substrate in this process .
  • Results or Outcomes : The cyanation of aryl halides is a key process in the synthesis of various organic compounds. The outcomes of this process can vary depending on the specific substrates and conditions used .

Application 3: Synthesis of (3-chlorophenyl)trimethylgermanium

  • Summary of the Application : 1-Bromo-3-chlorobenzene is used in the synthesis of (3-chlorophenyl)trimethylgermanium .
  • Methods of Application : The synthesis involves an electrophilic substitution reaction .
  • Results or Outcomes : The synthesis of (3-chlorophenyl)trimethylgermanium is a key process in the production of various organic compounds. The outcomes of this process can vary depending on the specific substrates and conditions used .

Application 4: Synthesis of 2-chloroaniline

  • Summary of the Application : 1-Bromo-3-chlorobenzene is used in the synthesis of 2-chloroaniline via diazotization followed by a Sandmeyer reaction .
  • Methods of Application : The synthesis involves a diazotization process followed by a Sandmeyer reaction .
  • Results or Outcomes : The synthesis of 2-chloroaniline is a key process in the production of various organic compounds. The outcomes of this process can vary depending on the specific substrates and conditions used .

Application 5: Synthesis of (4-bromophenyl)silane Derivative

  • Summary of the Application : 1-Bromo-3-chlorobenzene is used in the synthesis of a derivative of (4-bromophenyl)silane .
  • Methods of Application : The synthesis involves the use of N-bromosuccinimide .
  • Results or Outcomes : The synthesis of a (4-bromophenyl)silane derivative is a key process in the production of various organic compounds. The outcomes of this process can vary depending on the specific substrates and conditions used .

Application 6: Synthesis of Aryl Chlorides from Phenols

  • Summary of the Application : 1-Bromo-3-chlorobenzene is used in the synthesis of aryl chlorides from phenols .
  • Methods of Application : The synthesis involves the use of triphenylphosphine dibromide or phenylphosphorus tetrachloride .
  • Results or Outcomes : The synthesis of aryl chlorides from phenols is a key process in the production of various organic compounds. The outcomes of this process can vary depending on the specific substrates and conditions used .

Safety And Hazards

1-Bromo-3-chlorobenzene is classified as a combustible liquid. It causes skin irritation and serious eye irritation . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGGUPZKKTVKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059360
Record name Benzene, 1-bromo-3-chloro-
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Molecular Weight

191.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chlorobenzene

CAS RN

108-37-2
Record name 1-Bromo-3-chlorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Bromochlorobenzene
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Record name 1-Bromo-3-chlorobenzene
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Record name Benzene, 1-bromo-3-chloro-
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Record name Benzene, 1-bromo-3-chloro-
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Record name 1-bromo-3-chlorobenzene
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Record name M-BROMOCHLOROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
M Mahmoodi-Darian, SX Tian, S Denifl… - International Journal of …, 2010 - Elsevier
… In this contribution we study DEA to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene in the electron energy range from 0 to 2 eV and in the gas temperature range from 377 to …
Number of citations: 13 www.sciencedirect.com
BG Jeong, HW Choi, JK Song, SM Park - Spectrochimica Acta Part A …, 2022 - Elsevier
… In this respect, 1-bromo-3-chlorobenzene (3BCB), which contains both Br and Cl, may well be one of optimal target systems to explore the wavelength-dependent branching ratio in …
Number of citations: 5 www.sciencedirect.com
AM Alhazmi, PR Alburquerque, T Junk - Green and Sustainable Chemistry, 2011 - scirp.org
Bromoaromatics are ubiquitous in chemistry, and their manufacture is often wasteful. Halogen exchange under hydrothermal conditions constitutes a viable alternative for their synthesis …
Number of citations: 3 www.scirp.org
L Shi, Y Chu, P Knochel, H Mayr - The Journal of organic …, 2009 - ACS Publications
… The slope of the correlation shown in Figure 5 gave the second-order rate constant for the reaction of i-PrMgCl·LiCl with 1-bromo-3-chlorobenzene (8.37 × 10 −4 M −1 s −1 ), and an …
Number of citations: 77 pubs.acs.org
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of the mixture (1) 1-bromo-3-chlorobenzene; (2) benzene … Dielectric constant of the mixture (1) 1-bromo-3-chlorobenzene; (2) benzene … 1-bromo-3-chlorobenzene …
Number of citations: 2 link.springer.com
F Mongin, M Schlosser - Tetrahedron letters, 1997 - Elsevier
… The latter species can be directly generated from 1bromo-3-chlorobenzene. O 1997 … be generated, without any isomeric contamination, from 1-bromo-3 -chlorobenzene. At -75 C in the …
Number of citations: 49 www.sciencedirect.com
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of 1-bromo-3-chlorobenzene … Dielectric constant of 1-bromo-3-chlorobenzene … Dielectric constant of 1-bromo-3-chlorobenzene …
Number of citations: 2 link.springer.com
KI Kudo, T Adachi, M Endo - Journal of Labelled Compounds, 1968 - Wiley Online Library
… An attempt to synthesize 111 through reduction of 1-bromo-3-chlorobenzene (I) failed, although this procedure succeeded for the synthesis of 2,4-dinitrofl~orobenzene-3,5-~H. In course …
G Vitali, G Berchiesi, E FANELLI - 1981 - pascal-francis.inist.fr
ULTRASONIC MEASUREMENTS IN ORGANIC LIQUIDS; INTERNAL PRESSURE IN 1,2-DIBROMOBENZENE, 1,1,2,2-TETRABROMOETHANE, 1-BROMO-3-CHLOROBENZENE, AND DIETHYL …
Number of citations: 1 pascal-francis.inist.fr
X Ma, N Gu, Y Liu, P Liu, J Xie, B Dai… - Carbon-carbon, Carbon …, 2023 - books.google.com
… In addition, 1-bromo-2-chlorobenzene (1b), 1-bromo-3-chlorobenzene (1c) as chlorobromobenzene substrates afforded polyfluoroterphenyls compounds 5o in 80% yield and 5p in …
Number of citations: 0 books.google.com

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